molecular formula C23H21ClN2O5S B6548383 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 946263-01-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B6548383
CAS No.: 946263-01-0
M. Wt: 472.9 g/mol
InChI Key: SCKQDMJAXMMOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a structurally complex scaffold combining a 1,4-dihydropyridin-4-one core with a benzodioxole moiety and a 4-chlorophenylsulfanyl substituent. The dihydropyridinone ring is substituted at the 2-position with a [(4-chlorophenyl)sulfanyl]methyl group and at the 5-position with a methoxy group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-29-22-11-26(17(9-19(22)27)13-32-18-5-3-16(24)4-6-18)12-23(28)25-10-15-2-7-20-21(8-15)31-14-30-20/h2-9,11H,10,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKQDMJAXMMOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)Cl)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The 1,4-dihydropyridin-4-one core in the target compound distinguishes it from analogs like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (), which feature an oxadiazole ring. Computational studies (e.g., ring puckering analysis as in ) could further elucidate how the dihydropyridinone’s planarity or distortion impacts bioactivity .

Substituent Analysis

  • 4-Chlorophenylsulfanyl Group : Shared with compounds like N-(5-chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (), this group enhances lipophilicity and may contribute to antimicrobial activity via hydrophobic interactions. In , derivatives with 4-chlorophenyl moieties (e.g., 6f , 6o ) showed potent antimicrobial activity, suggesting this substituent is critical for target engagement .
  • Benzodioxolylmethyl Acetamide : Unique to the target compound, this group may improve metabolic stability compared to simpler alkyl/aryl acetamides (e.g., 6a-o in ), which exhibited variable cytotoxicity .

Data Tables

Table 1. Structural and Bioactive Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Bioactivity (MIC, µg/mL) Toxicity (Hemolysis %) Reference
Target Compound 1,4-Dihydropyridin-4-one Benzodioxolylmethyl, 4-Cl-Ph-SCH2 Not reported Not reported
5-(4-Cl-Ph)-1,3,4-Oxadiazol-2-yl-2-SCH2-6f 1,3,4-Oxadiazole N-Isopropyl acetamide 4–8 (S. aureus) <10%
N-(5-Cl-Pyridin-2-yl)-2-(1-Me-tetrazolyl)-SCH2 Tetrazole 5-Chloropyridinyl, methyltetrazole Not reported Not reported

Table 2. Physicochemical Properties (Predicted)

Compound LogP Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~3.5 ~485 2 7
6f () 2.8 392 1 5

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